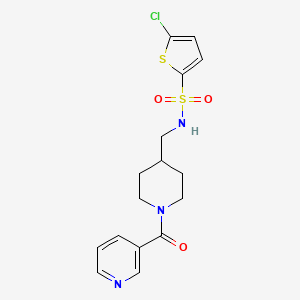
5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel antithrombotic agent . It’s an oxazolidinone derivative, a new class of potent Factor Xa (FXa) inhibitors . It has excellent in vivo antithrombotic activity and good oral bioavailability .
Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa has been studied . This study clarified the binding mode and the stringent requirements for high affinity .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors for Ocular Hypotensive Activity
A series of sulfonamides, including compounds structurally related to 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, were prepared and evaluated for their ocular hypotensive activity, specifically targeting glaucoma models. These compounds were optimized to enhance inhibitory potency against carbonic anhydrase and to improve water solubility, aiming to minimize pigment binding in the iris for effective glaucoma treatment (Prugh et al., 1991).
Antiviral Activity of Thiophene Sulfonamides
Research into thiophene sulfonamides, including derivatives related to the mentioned compound, has shown potential antiviral activities. Specifically, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives highlighted their efficacy against tobacco mosaic virus, showcasing the antiviral potential of these sulfonamide compounds (Chen et al., 2010).
Cerebrovasodilatation via Selective Carbonic Anhydrase Inhibition
A specific focus on cerebrovasodilatation through the selective inhibition of carbonic anhydrase revealed that sulfonamides, structurally similar to 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, can effectively increase cerebral blood flow without significant diuresis, offering a promising approach for conditions requiring enhanced cerebral perfusion (Barnish et al., 1981).
Cytotoxicity and Anticancer Potential
Investigations into the cytotoxicity of sulfonamides against various cancer cell lines revealed that derivatives of thiophene sulfonamide exhibit potential anticancer activities. These studies underscore the therapeutic promise of thiophene sulfonamides in oncology, highlighting their effectiveness against specific cancer cell lines (Arsenyan et al., 2016).
Design and Synthesis for 5-HT₆ Receptor Antagonism
The design and synthesis of piperidin-4-yl amino aryl sulfonamides have been explored for novel, potent, and selective antagonism of the 5-HT₆ receptor, demonstrating their potential in cognitive enhancement and neuropsychiatric disorder treatment. These findings support the versatile therapeutic applications of sulfonamides in improving cognitive functions (Nirogi et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c17-14-3-4-15(24-14)25(22,23)19-10-12-5-8-20(9-6-12)16(21)13-2-1-7-18-11-13/h1-4,7,11-12,19H,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMNOKSVPWFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)
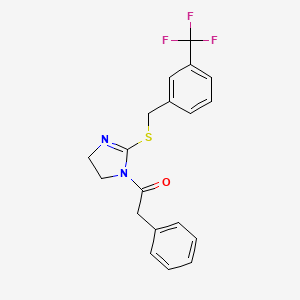
![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)
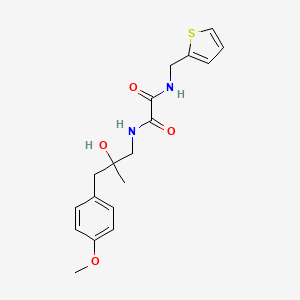
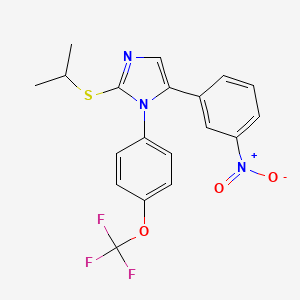
![N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2928233.png)
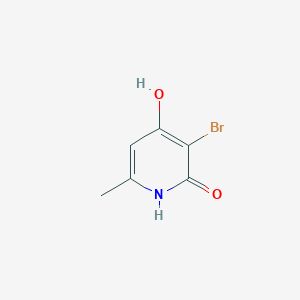
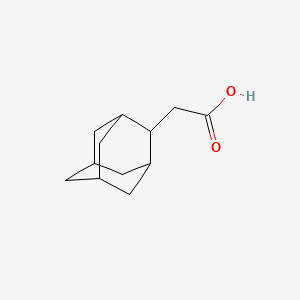
![6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2928239.png)
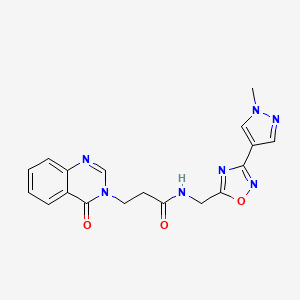
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2928245.png)
![Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2928247.png)
![N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928248.png)